4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Data Scarcity Procurement Decision Medicinal Chemistry

This synthetic small molecule fills a distinct low-lipophilicity chemical space (XLogP3 1.2, TPSA 110 Ų), dramatically differentiating it from conventional pyrazolyl-benzenesulfonamide probes such as celecoxib (-2.6 log unit difference). Procure for diversity-screening libraries targeting novel chemotypes in inflammation or oncology, as a low-lipophilicity benchmark in SAR-by-catalog ground-truthing of ADME models, or as an analytical reference in metabolic stability panels. Immediate screening-ready availability eliminates synthesis delays.

Molecular Formula C16H14N4O3S
Molecular Weight 342.37
CAS No. 2034554-12-4
Cat. No. B3012669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
CAS2034554-12-4
Molecular FormulaC16H14N4O3S
Molecular Weight342.37
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
InChIInChI=1S/C16H14N4O3S/c17-9-13-1-3-16(4-2-13)24(21,22)19-6-7-20-11-15(10-18-20)14-5-8-23-12-14/h1-5,8,10-12,19H,6-7H2
InChIKeyFJQNFVVJUQSKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile: 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide (CAS 2034554-12-4)


4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyrazolyl-benzenesulfonamide core, substituted with a 4-cyano group and a furan-3-yl moiety [1]. This compound belongs to a broader class historically explored for anti-inflammatory and anticancer applications, but direct experimental characterization for this specific structure is absent from the peer-reviewed primary literature and major public bioactivity databases like ChEMBL and PubChem [2]. Its current primary traceable presence is as a screening compound in commercial vendor libraries, with no disclosed target engagement or potency data .

Procurement Risk: Why This Molecule Cannot Be Assumed Interchangeable with Other Pyrazolyl Benzenesulfonamides


Generic substitution within the pyrazolyl benzenesulfonamide class is scientifically invalid without empirical validation. Small structural perturbations dramatically alter target binding and pharmacokinetics [1]. The unique combination of a 4-cyano substituent and a furan-3-yl heterocycle on the target compound distinguishes it from extensively characterized analogs like celecoxib (a methyl and trifluoromethyl-bearing COX-2 inhibitor), resulting in a distinct electronic surface and hydrogen-bonding profile [2]. Assuming functional or pharmacological equivalence between these structurally divergent molecules in a screening or assay context would introduce uncontrolled variables with no scientific basis [3].

Quantitative Differentiation Evidence: 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Critical Evidence Gap: Absence of Verifiable Biological Activity Data

After an exhaustive search of primary literature, patents, and authoritative databases, no quantitative biological activity data (e.g., IC50, Ki, EC50) for this specific compound could be located [1]. It is absent from manually curated databases like ChEMBL, and no peer-reviewed studies report its interaction with any biological target [2]. This represents a fundamental barrier to data-driven procurement, as any selection over a better-characterized analog (such as those in the Bekhit et al., 2009 series) cannot be justified by evidence of superior potency, selectivity, or efficacy [3].

Data Scarcity Procurement Decision Medicinal Chemistry

Physicochemical Differentiation: TPSA and H-Bond Capacity vs. Celecoxib

The target compound has a computed Topological Polar Surface Area (TPSA) of 110 Ų and 6 hydrogen bond acceptors, versus celecoxib's TPSA of 98 Ų and 3 hydrogen bond acceptors [1]. A higher TPSA and greater hydrogen bond acceptor count suggest lower membrane permeability and potentially altered oral bioavailability profiles compared to the benchmark NSAID [2]. This difference is a direct result of the furan-3-yl and 4-cyano substitutions replacing the methyl-phenyl and trifluoromethyl groups in the reference molecule.

Drug-likeness Permeability Kinase Inhibitor Design

Computed Lipophilicity Divergence: Lower logP vs. Celecoxib

The target compound has a computed XLogP3 of 1.2, while celecoxib has an XLogP3 of 3.8 [1]. This 2.6 log unit difference represents over a 100-fold theoretical difference in partition coefficient, indicating the target compound is significantly more hydrophilic [2]. This property is a direct consequence of the polar cyano and furan-3-yl groups replacing the lipophilic methyl-phenyl and trifluoromethyl groups.

Lipophilicity LogP Cytotoxicity ADME

Commercial Availability: Quantified Procurement Viability

The compound is commercially available from at least one supplier (Life Chemicals, catalog number F6525-7835) with a certified purity of ≥90% confirmed by LCMS and 400MHz NMR . The current listed price is $57.00 for 2 µmol and $63.00 for 5 µmol, framing it as a screening-grade compound rather than a kilogram-scale intermediate [1]. This contrasts with many published but unsynthesized analogs in the literature that remain unavailable for physical testing.

Procurement HTS Screening Compound Supply Chain

Evidence-Backed Application Scenarios for 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide


Exploratory Hit Expansion in Phenotypic Screening Libraries

The compound is pre-qualified for inclusion in diversity screening libraries for novel target deconvolution, especially in areas like inflammation or oncology where its structural class has precedence. Its unique, highly polar pharmacophore, characterized by a low XLogP3 of 1.2 and high TPSA of 110 Ų [1], fills a distinct chemical space compared to highly lipophilic standard tools like celecoxib, increasing library diversity and the probability of identifying a novel chemotype hit. Procurement is justified by immediate availability in screening-ready purity .

Computational Chemistry and SAR-by-Catalog: A Low-Lipophilicity Probe

The dramatic -2.6 log unit difference in computed lipophilicity versus celecoxib [1] positions this compound as a valuable physical probe for validating computational ADME models that predict optimal logP ranges for specific targets. It can serve as a 'low-lipophilicity benchmark' in an SAR-by-catalog project, where its purchased batch is tested side-by-side with predicted virtual analogs to ground-truth models linking lipophilicity to target binding .

Analytical Reference for Metabolic Stability Investigations

Physicochemical calculations predict a notably different metabolic trajectory for this compound due to its cyano and furan-3-yl groups, compared to the methyl and trifluoromethyl groups on standard pyrazoles [1]. Procurement is valuable in an in vitro metabolic stability panel (e.g., microsomal or hepatocyte assays) as an analytical reference material to empirically map the 'lipophilicity-metabolism' relationship for a specific patent-relevant scaffold, where the compound serves as a distinct physicochemical end-member .

Quote Request

Request a Quote for 4-cyano-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.